molecular formula C15H18N4S B12515947 1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)- CAS No. 677723-95-4

1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-

Cat. No.: B12515947
CAS No.: 677723-95-4
M. Wt: 286.4 g/mol
InChI Key: OWPBKUQZKRVZNU-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[322]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)- is a complex organic compound characterized by a bicyclic structure with nitrogen atoms and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)- typically involves multiple steps, starting with the formation of the bicyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The thiadiazole ring is then introduced through a condensation reaction with a phenyl-substituted thiadiazole derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is explored for use in various industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-: This compound has a similar bicyclic structure but contains an oxadiazole ring instead of a thiadiazole ring.

    1,4-Diazabicyclo[2.2.2]octane: A related compound with a different bicyclic structure, often used in similar applications.

Uniqueness

1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)- is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological targets or materials properties are desired.

Properties

CAS No.

677723-95-4

Molecular Formula

C15H18N4S

Molecular Weight

286.4 g/mol

IUPAC Name

2-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C15H18N4S/c1-2-4-12(5-3-1)14-16-17-15(20-14)19-11-10-18-8-6-13(19)7-9-18/h1-5,13H,6-11H2

InChI Key

OWPBKUQZKRVZNU-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1N(CC2)C3=NN=C(S3)C4=CC=CC=C4

Origin of Product

United States

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